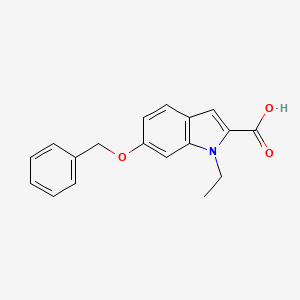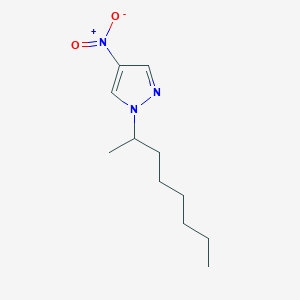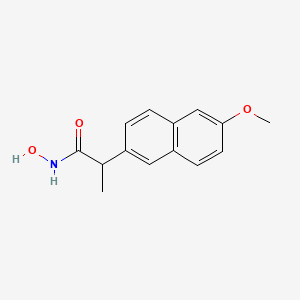![molecular formula C10H7ClFN3O2 B6344448 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240579-43-4](/img/structure/B6344448.png)
1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole (CFPNP) is a synthetic pyrazole compound that has been extensively studied due to its wide range of potential applications. CFPNP has been studied as a potential therapeutic agent for numerous diseases, including cancer, diabetes, and neurological disorders. The compound has also been investigated for its ability to act as a catalyst in organic synthesis, as well as its potential to act as a corrosion inhibitor. CFPNP has been found to possess a variety of interesting properties, such as high solubility, low toxicity, and low cost of synthesis.
Scientific Research Applications
1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole has been studied extensively as a potential therapeutic agent for numerous diseases, including cancer, diabetes, and neurological disorders. The compound has been found to possess anti-tumor, anti-inflammatory, and anti-diabetic properties. Additionally, 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole has been investigated for its ability to act as a catalyst in organic synthesis, as well as its potential to act as a corrosion inhibitor.
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
For example, some indole derivatives have been found to inhibit the RAF and MEK pathways, which are involved in cell growth and proliferation .
Result of Action
Similar compounds have been found to have various biological effects, such as antiviral, anti-inflammatory, and anticancer activities .
Advantages and Limitations for Lab Experiments
The synthesis of 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole is relatively straightforward and can be accomplished using a variety of methods. This makes it an ideal compound for use in laboratory experiments. Additionally, 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole has been found to possess a variety of interesting properties, such as high solubility, low toxicity, and low cost of synthesis. However, the exact mechanism of action of 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole is not yet fully understood, and more research is needed to better understand the compound’s effects.
Future Directions
There are numerous potential future directions for 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole research. The compound could be further investigated for its potential as a therapeutic agent for numerous diseases, including cancer, diabetes, and neurological disorders. Additionally, 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole could be studied for its ability to act as a catalyst in organic synthesis, as well as its potential to act as a corrosion inhibitor. Furthermore, 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole could be investigated for its ability to act as an antioxidant, as well as its potential to reduce oxidative stress in the body. Finally, 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole could be studied for its potential to protect neurons from damage.
Synthesis Methods
The synthesis of 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole is relatively straightforward and can be accomplished using a variety of methods. The most common method involves the reaction of 3-chloro-4-fluorophenylmethyl chloride with 4-nitrophenylhydrazine in the presence of an acid catalyst. The reaction produces 1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole in high yields. Other methods of synthesis include the reaction of 3-chloro-4-fluorophenylmethyl bromide with 4-nitrophenylhydrazine and the reaction of 4-nitrophenylhydrazine with 3-chloro-4-fluorophenylmethyl iodide.
properties
IUPAC Name |
1-[(3-chloro-4-fluorophenyl)methyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c11-9-3-7(1-2-10(9)12)5-14-6-8(4-13-14)15(16)17/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXCXKRKTQKGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Bromo-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344396.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344403.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344429.png)
![1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344432.png)
![1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344444.png)



![1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344461.png)
![4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6344469.png)
